molecular formula C9H10OS B13880016 4-(3-Methylthiophen-2-yl)but-3-yn-1-ol

4-(3-Methylthiophen-2-yl)but-3-yn-1-ol

Cat. No.: B13880016
M. Wt: 166.24 g/mol
InChI Key: OUHHGPVZHTVQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylthiophen-2-yl)but-3-yn-1-ol is an organic compound that features a thiophene ring substituted with a methyl group at the 3-position and a butyn-1-ol chain at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylthiophen-2-yl)but-3-yn-1-ol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Methylation: The thiophene ring is then methylated at the 3-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Alkyne Addition: The but-3-yn-1-ol chain is introduced through a Sonogashira coupling reaction, where an alkyne and an aryl halide react in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the Paal-Knorr synthesis and Sonogashira coupling to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 4-(3-Methylthiophen-2-yl)but-3-yn-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate or potassium permanganate.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, potassium permanganate

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Ethers, esters

Scientific Research Applications

4-(3-Methylthiophen-2-yl)but-3-yn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-Methylthiophen-2-yl)but-3-yn-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne and thiophene moieties can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Butyn-1-ol: A simpler alkyne alcohol that lacks the thiophene ring.

    4-(Trimethylsilyl)but-3-yn-1-ol: Similar alkyne structure but with a trimethylsilyl group instead of a thiophene ring.

    2-Methyl-3-butyn-2-ol: An alkyne alcohol with a different substitution pattern.

Uniqueness

4-(3-Methylthiophen-2-yl)but-3-yn-1-ol is unique due to the presence of both a thiophene ring and an alkyne group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

4-(3-methylthiophen-2-yl)but-3-yn-1-ol

InChI

InChI=1S/C9H10OS/c1-8-5-7-11-9(8)4-2-3-6-10/h5,7,10H,3,6H2,1H3

InChI Key

OUHHGPVZHTVQLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C#CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.